3-Butylhydantoin
Description
3-Butylhydantoin is a hydantoin derivative characterized by a butyl substituent at the 3-position of the heterocyclic hydantoin ring. Hydantoins, comprising a five-membered ring with two nitrogen atoms and two ketone groups, are pivotal in medicinal chemistry due to their structural versatility and bioactivity . The butyl group in 3-butylhydantoin likely enhances lipophilicity compared to smaller alkyl or aryl substituents, influencing solubility and membrane permeability .
Synthesis of 3-alkylhydantoins typically involves alkylation of hydantoin precursors or cyclization of urea derivatives with α-amino acids. For example, 5-methyl-5-phenylhydantoins are synthesized via condensation reactions under acidic conditions . Applications of 3-butylhydantoin may align with broader hydantoin uses, including anticonvulsant, antitumor, and antimicrobial activities, though specific studies on this compound require further exploration .
Properties
IUPAC Name |
3-butylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOCDTKATJYNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340874 | |
| Record name | 3-Butylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-31-4 | |
| Record name | 3-Butylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
3-Butylhydantoin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Butylhydantoin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets voltage-gated sodium channels and other ion channels in the nervous system, which contributes to its anticonvulsant activity.
Pathways Involved: It modulates the activity of enzymes and receptors involved in inflammatory and metabolic pathways, thereby exerting its anti-inflammatory and anti-diabetic effects.
Comparison with Similar Compounds
Hydantoin Derivatives
- 5-Methyl-5-phenylhydantoins : These derivatives feature substituents at the 5-position (e.g., methyl and phenyl groups), contrasting with 3-butylhydantoin’s 3-position substitution. The 5-substituted derivatives exhibit distinct steric and electronic effects, influencing their reactivity and interactions with biological targets .
Thiohydantoins and Selenohydantoins
Replacement of the ketone oxygen with sulfur (thiohydantoins) or selenium (selenohydantoins) enhances electron density and polarizability. For instance, thiohydantoins demonstrate superior bioactivity in anticancer and antimicrobial assays compared to oxygenated hydantoins, attributed to sulfur’s stronger hydrogen-bonding capacity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Data inferred from analogous compounds; †Estimated based on alkyl chain length trends.
Key observations:
- Lipophilicity : 3-butylhydantoin’s butyl group increases LogP compared to 5-methyl-5-phenylhydantoin, suggesting better membrane permeability but reduced aqueous solubility.
- Thermal stability : Higher melting points in 3-aryl derivatives (e.g., 3-phenylhydantoin) reflect stronger intermolecular interactions due to aromatic π-stacking .
Pharmacological Activities
Antitumor Activity
- 3-Alkyl vs. 3-Aryl derivatives : 3-Butylhydantoin’s alkyl chain may enhance cytotoxicity in tumor cell lines compared to 3-phenylhydantoin, as alkyl groups improve passive diffusion across lipid bilayers .
- Thiohydantoins : Exhibit IC₅₀ values 2–3-fold lower than hydantoins in breast cancer (MCF-7) and colon cancer (HCT-116) models, underscoring sulfur’s role in enhancing bioactivity .
Antimicrobial Effects
- 3-Butylhydantoin : Predicted to show moderate activity against Gram-positive bacteria (e.g., S. aureus), comparable to 5-methylhydantoins but less potent than thiohydantoins, which disrupt microbial enzyme cofactors via sulfur coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
